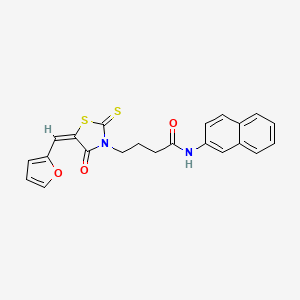
(E)-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(naphthalen-2-yl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(naphthalen-2-yl)butanamide is a useful research compound. Its molecular formula is C22H18N2O3S2 and its molecular weight is 422.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (E)-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(naphthalen-2-yl)butanamide, a thiazolidinone derivative, has garnered attention for its diverse biological activities, particularly in anticancer, anti-inflammatory, and antioxidant contexts. This article synthesizes findings from various studies to elucidate the biological activity of this compound.
Chemical Structure and Properties
The structure of this compound consists of a thiazolidinone core linked to a furan moiety and a naphthalene substituent. This unique arrangement contributes to its biological properties.
Anticancer Activity
Numerous studies have reported the anticancer potential of thiazolidinone derivatives. For instance, compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines.
- Cytotoxicity Studies :
- A study demonstrated that derivatives of thiazolidinone showed strong antiproliferative activity in leukemia cell lines. The presence of electron-donating groups was crucial for enhancing cytotoxicity, with some compounds achieving an IC50 of less than 10 μM against HepG2 and MCF7 cell lines .
- Another investigation highlighted that the thiazolidinone framework is vital for inducing apoptosis in cancer cells, with flow cytometric analysis confirming the induction of programmed cell death .
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| 5e | HepG2 | 9 | Apoptosis induction |
| 5f | MCF7 | 7 | Apoptosis induction |
Anti-inflammatory Activity
The compound's potential as an anti-inflammatory agent has also been explored.
- COX Inhibition :
- Similar compounds showed significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are key players in inflammation pathways. Studies indicated that some derivatives displayed up to 86% edema inhibition within the first hour post-administration, outperforming traditional NSAIDs like diclofenac .
Antioxidant Activity
The antioxidant properties of thiazolidinone derivatives contribute to their therapeutic potential.
- Free Radical Scavenging :
Case Studies
Several case studies have been documented regarding the biological activity of similar compounds:
- Study on Thiazolidinones : A comprehensive review indicated that thiazolidinone derivatives could act as potent inhibitors of tyrosinase, which is involved in melanin production, thus suggesting potential applications in skin-related conditions .
- Molecular Docking Studies : Molecular docking simulations have indicated that these compounds can effectively bind to DNA and inhibit topoisomerase II, a target in cancer therapy . This binding affinity correlates with their observed cytotoxic effects.
科学的研究の応用
Research indicates that compounds with similar structures often exhibit significant biological activities, including:
- Antimicrobial Properties : The thiazolidinone core is associated with antibacterial effects, potentially inhibiting bacterial cell wall synthesis through mechanisms similar to those of existing antibiotics.
- Anticancer Activity : Preliminary studies suggest that the compound may possess anticancer properties. The presence of the furan and thiazolidinone moieties could enhance its interaction with cancer cell targets, although specific mechanisms remain to be elucidated.
- Anti-inflammatory Effects : Compounds containing furan and thiazolidinone groups have been evaluated for their anti-inflammatory potential, indicating that (E)-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(naphthalen-2-yl)butanamide may also exhibit similar properties .
Case Studies
Several studies have reported on compounds structurally related to this compound, highlighting its potential applications:
- Antimicrobial Studies : A study demonstrated that thiazolidinone derivatives showed promising antibacterial activity against various strains of bacteria, suggesting that similar compounds could be developed for therapeutic use .
- Anticancer Research : In vitro studies indicated that derivatives of thiazolidinones exhibited significant cytotoxicity against several cancer cell lines, paving the way for further exploration of this compound in cancer therapy .
- Docking Studies : Computational studies using molecular docking have suggested that this compound could effectively bind to specific biological targets involved in inflammatory pathways, warranting further investigation into its anti-inflammatory capabilities .
特性
IUPAC Name |
4-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-naphthalen-2-ylbutanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O3S2/c25-20(23-17-10-9-15-5-1-2-6-16(15)13-17)8-3-11-24-21(26)19(29-22(24)28)14-18-7-4-12-27-18/h1-2,4-7,9-10,12-14H,3,8,11H2,(H,23,25)/b19-14+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWBYNFBJHNGAGA-XMHGGMMESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=O)CCCN3C(=O)C(=CC4=CC=CO4)SC3=S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=O)CCCN3C(=O)/C(=C\C4=CC=CO4)/SC3=S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













